2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid
Description
Chemical Structure and Properties The compound 2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid features a coumarin (2H-chromen-2-one) backbone substituted with methyl groups at positions 4 and 8, a carboxymethyl group at position 3, and a propanoic acid side chain linked via an ether bond at position 7 (Figure 1). The carboxymethyl group introduces an additional carboxylic acid moiety, enhancing hydrophilicity and hydrogen-bonding capacity compared to simpler alkyl-substituted coumarins.
Properties
IUPAC Name |
2-[3-(carboxymethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c1-7-10-4-5-12(22-9(3)15(19)20)8(2)14(10)23-16(21)11(7)6-13(17)18/h4-5,9H,6H2,1-3H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDSEVURCWJFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Substitution Reactions: The introduction of carboxymethyl and dimethyl groups can be achieved through electrophilic substitution reactions. For instance, methylation can be performed using methyl iodide and a base such as potassium carbonate.
Attachment of the Propanoic Acid Moiety: The final step involves the esterification or etherification of the chromen-2-one derivative with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester/ether linkages, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amines, thioethers.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid is , with a molecular weight of approximately 382.37 g/mol. The compound features a chromene backbone, which is known for its diverse biological activities. Its structure allows for interactions with various biological targets, making it a candidate for further research in therapeutic applications.
Biological Activities
- Antioxidant Properties
- Anti-inflammatory Effects
- Anticancer Potential
Pharmacological Applications
- Drug Discovery
- Metabolic Regulation
Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various chromene derivatives, including those structurally related to this compound. Results demonstrated significant free radical scavenging activity, indicating potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases.
Anticancer Mechanism Investigation
In vitro studies on cancer cell lines treated with this compound showed a marked reduction in cell viability and induction of apoptosis. Mechanistic studies revealed that the compound modulates key signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The biological activity of 2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The chromen-2-one core can interact with various biological macromolecules, modulating their activity and leading to therapeutic effects. For instance, it may inhibit enzymes involved in inflammatory pathways or scavenge free radicals, thereby exerting antioxidant effects.
Comparison with Similar Compounds
2-[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid
- Molecular Formula : C₁₄H₁₄O₅
- Molecular Weight : 262.26 g/mol
- Key Differences : Lacks the 3-carboxymethyl group, resulting in reduced polarity.
- Properties : Lower water solubility compared to the target compound. Widely studied for its synthetic accessibility and intermediate role in coumarin-based drug development .
2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid
- Molecular Formula : C₁₅H₁₆O₅
- Molecular Weight : 276.29 g/mol
- CAS : 374711-48-5
- Key Differences : Features methyl groups at positions 3, 4, and 8 instead of a carboxymethyl group.
- Properties : Increased lipophilicity due to additional methyl groups, enhancing membrane permeability but reducing aqueous solubility .
2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid
- Molecular Formula : C₂₀H₂₆O₅
- Molecular Weight : 346.42 g/mol
- CAS : 438030-17-2
- Key Differences : Substitution of the 3-carboxymethyl with a hexyl chain.
- Properties : Markedly higher lipophilicity (logP ~3.5 estimated), suitable for lipid-rich environments but prone to aggregation in aqueous media .
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
- Target Compound: Dual carboxylic acid groups (propanoic acid and carboxymethyl) enable strong ionic interactions, making it a candidate for metal chelation or protein binding.
- Methyl Ester Analogs : Derivatives like methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate () exhibit reduced acidity and improved cell permeability but require metabolic activation for biological activity .
Ether vs. Thioether Linkages
Biological Activity
The compound 2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid , also known by its ChemDiv identifier D715-0239, is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 382.37 g/mol . Key chemical properties include:
- Hydrogen Bond Acceptors: 10
- Hydrogen Bond Donors: 2
- Rotatable Bonds: 6
- LogP (Partition Coefficient): 2.657
- Water Solubility (LogSw): -3.05
- Acid Dissociation Constant (pKa): 3.17
These properties suggest that the compound has moderate lipophilicity and limited solubility in water, which may influence its bioavailability and interaction with biological targets .
Antioxidant Activity
Coumarin derivatives exhibit significant antioxidant properties. The presence of the carboxymethyl group enhances the electron-donating ability of the molecule, which can scavenge free radicals effectively. Studies have shown that similar coumarin derivatives can protect cellular components from oxidative damage, potentially reducing the risk of chronic diseases associated with oxidative stress .
Anticancer Properties
Research indicates that coumarin derivatives possess anticancer activity by inducing apoptosis in cancer cells. The compound's structure allows it to interact with various cellular pathways involved in cell proliferation and survival. For instance, it may inhibit specific kinases or transcription factors that are overactive in cancerous cells .
A detailed study on related compounds showed that modifications on the coumarin scaffold can enhance cytotoxicity against different cancer cell lines, suggesting that D715-0239 could be a candidate for further anticancer drug development .
Anti-inflammatory Effects
Coumarins are also known for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been documented in various studies involving coumarin derivatives. This action may be mediated through the modulation of NF-kB signaling pathways, which play a crucial role in inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The compound's ability to donate electrons helps neutralize free radicals.
- Enzyme Inhibition: It may inhibit enzymes involved in cancer progression and inflammatory responses.
- Gene Regulation: By affecting transcription factors, it could alter gene expression related to cell cycle and apoptosis.
Case Studies
-
Anticancer Activity Study:
A study conducted on various synthetic coumarins found that those with similar structural motifs to D715-0239 exhibited potent cytotoxic effects against breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways. -
Inflammation Model:
In an animal model of arthritis, a related coumarin derivative significantly reduced paw swelling and serum levels of inflammatory markers, indicating potential therapeutic benefits in inflammatory diseases.
Q & A
Q. What analytical techniques are recommended for assessing the purity of synthetic batches of this compound?
To evaluate purity, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, calibrated against certified reference standards (e.g., pharmacopeial-grade propanoic acid derivatives) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for identifying impurities, such as residual ester intermediates or unreacted chromen precursors. For quantification, combine gas chromatography-mass spectrometry (GC-MS) with internal standards to resolve co-eluting peaks .
Q. How can researchers optimize synthesis protocols to improve yield?
Synthesis of chromen-propanoic acid derivatives typically involves coupling chromen-7-ol precursors with halogenated propanoic acids under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine). Yield optimization requires strict control of reaction temperature (40–60°C) and anhydrous solvents (e.g., tetrahydrofuran). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Given structural similarities to carcinogenic phenoxypropanoic acids , adhere to:
- Engineering controls : Fume hoods for synthesis steps and vacuum-line systems for solvent evaporation.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Exposure monitoring : Air sampling for aerosolized particles (OSHA Method PV2120) and routine skin decontamination protocols .
Advanced Research Questions
Q. Which spectroscopic methods best resolve structural ambiguities in chromen-propanoic acid derivatives?
For full structural elucidation:
- 2D NMR : Use HSQC and HMBC to correlate chromen protons with carboxymethyl and propanoic acid moieties.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₆O₇ requires m/z 320.0898 [M+H]⁺) and fragment ions (e.g., loss of CO₂ at m/z 276).
- X-ray crystallography : Resolve stereochemical ambiguities in the chromen core, particularly for 2-oxo substituents .
Q. How can computational modeling predict metabolic pathways and degradation products?
- Density functional theory (DFT) : Calculate hydrolysis kinetics of the ester linkage under physiological pH (e.g., B3LYP/6-31G* basis set).
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential hydroxylation sites.
- In silico toxicity : Use platforms like ADMET Predictor™ to assess mutagenicity risks from aromatic oxidation metabolites .
Q. What experimental strategies address discrepancies in solubility data for hydrophobic chromen derivatives?
- Solvent screening : Test dimethyl sulfoxide (DMSO) and polyethylene glycol 400 for equilibrium solubility using shake-flask methods (24 hr, 25°C).
- Surfactant-assisted dissolution : Evaluate polysorbate 80 or sodium lauryl sulfate at 0.1–1% w/v to mimic physiological conditions.
- Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers (pH 7.4) to distinguish true solubility from colloidal dispersion .
Methodological Notes
- Reference standards : Cross-validate purity against EP/JP monographs for structurally related compounds (e.g., 2-(4-ethylphenyl)propanoic acid) .
- Data contradiction resolution : Replicate conflicting studies (e.g., solubility or metabolic stability) under harmonized OECD guidelines to isolate protocol-specific variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
